molecular formula C7H14O2<br>C7H14O2<br>CH3COO(CH2)4CH3 B166345 Pentyl acetate CAS No. 628-63-7

Pentyl acetate

Cat. No. B166345
Key on ui cas rn: 628-63-7
M. Wt: 130.18 g/mol
InChI Key: PGMYKACGEOXYJE-UHFFFAOYSA-N
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Patent
US04539423

Procedure details

The procedures of Example 14 were followed, except that 80 ml (536.9 mmoles) of n-amyl nitrite was used and that ketene was introduced at the rate of 11.3 ml/min (0.50 mmole/min). During the reaction, however, 15 ml, of a solution of triphenylphosphine (0.092 g, 0.375 mmole) and stannous chloride (0.072 g, 0.375 mmole) in N-methylpyrrolidone was added to the reaction system in 2.5 ml portions every 1 hour, and the reaction was effected at 90° C. for 6 hours. The gas chromatographic analysis revealed that di-n-amyl malonate (136.0 mmoles, 74.8%) and n-amyl acetate (45.4 mmoles, 25.0%) were obtained.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.092 g
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0.072 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
di-n-amyl malonate
Quantity
136 mmol
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6]N=O.[CH2:9]=[C:10]=[O:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN1CCCC1=O>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:10]([CH3:9])=[O:11]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
CCCCCON=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=O
Step Three
Name
Quantity
0.092 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
stannous chloride
Quantity
0.072 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
di-n-amyl malonate
Quantity
136 mmol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CCCCCOC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 45.4 mmol
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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